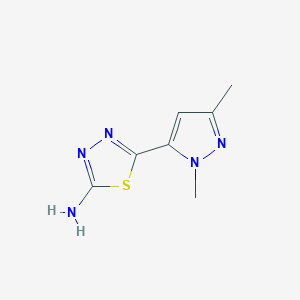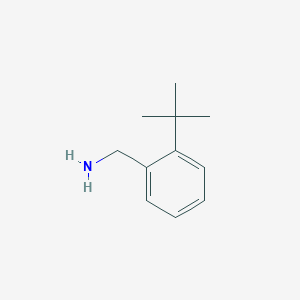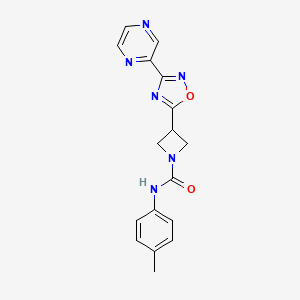![molecular formula C25H28N4O4S B2770327 7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-71-9](/img/no-structure.png)
7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Application in Antihypertensive Agents
The synthesis of related quinazoline derivatives has been explored for their potential use as antihypertensive agents. A study by Takai et al. (1986) detailed the preparation of piperidine derivatives with a quinazoline ring system, indicating their strong hypotensive effects in spontaneously hypertensive rat models. This suggests the potential of quinazoline derivatives in hypertension management through vasodilatory effects or alpha-1 adrenergic receptor antagonism, a mechanism exploited by drugs like Terazosin and Doxazosin (Takai et al., 1986).
Antimicrobial Activities
Quinazoline derivatives have also been synthesized for their antimicrobial properties. Patel et al. (2012) synthesized a series of thiazolidinone derivatives linked with piperazine, exhibiting broad-spectrum antimicrobial activity against several bacteria and fungi, highlighting the structural versatility of quinazoline compounds in targeting microbial infections (Patel et al., 2012).
Antitumor and Antimalarial Applications
The development of quinazoline derivatives as antitumor agents has been an area of interest, with derivatives showing promise against various cancer cell lines. For example, Li et al. (2020) reported on quinazoline derivatives containing piperazine moieties showing potent antiproliferative activities, indicating their potential as cancer therapeutics (Li et al., 2020). Similarly, Danylchenko et al. (2018) highlighted the importance of developing quality control methods for quinazoline derivatives as promising antimalarial agents, underscoring the compound's relevance in malaria treatment research (Danylchenko et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,3-dimethylphenylpiperazine followed by cyclization with ethyl acetoacetate and sulfur to form the target compound.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "2,3-dimethylphenylpiperazine", "ethyl acetoacetate", "sulfur" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,3-dimethylphenylpiperazine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4,5-dimethoxy-2-oxobenzo[b]thiophene.", "Step 2: Cyclization of the intermediate with ethyl acetoacetate in the presence of a base such as potassium carbonate to form the intermediate 7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazoline-8(5H)-one.", "Step 3: Sulfurization of the intermediate with sulfur in the presence of a base such as triethylamine to form the target compound 7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |
Numéro CAS |
688054-71-9 |
Formule moléculaire |
C25H28N4O4S |
Poids moléculaire |
480.58 |
Nom IUPAC |
7-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H28N4O4S/c1-16-5-3-6-20(17(16)2)27-9-11-28(12-10-27)23(30)7-4-8-29-24(31)18-13-21-22(33-15-32-21)14-19(18)26-25(29)34/h3,5-6,13-14H,4,7-12,15H2,1-2H3,(H,26,34) |
Clé InChI |
FCJRQMCRMRWABV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2770245.png)
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2770247.png)

![6-(2,5-dimethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2770250.png)

![N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2770254.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)

![2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine](/img/structure/B2770259.png)
![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2770261.png)
![N,N-Dimethyl-6-phenyl-2-azaspiro[3.3]heptane-2-sulfonamide](/img/structure/B2770263.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2770266.png)
